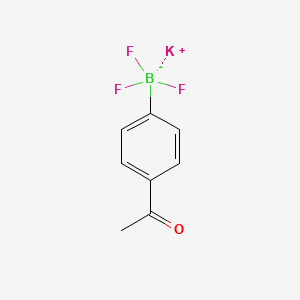

Potassium 4-acetylphenyltrifluoroborate

Übersicht

Beschreibung

Potassium 4-acetylphenyltrifluoroborate is a useful research compound. Its molecular formula is C8H7BF3KO and its molecular weight is 226.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Potassium 4-acetylphenyltrifluoroborate is an organoboron compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development. This article explores its synthesis, chemical properties, biological interactions, and relevant case studies.

Molecular Formula : CHBFKO

Molecular Weight : 226.047 g/mol

Appearance : White to off-white powder

Melting Point : Approximately 290 °C (decomposition)

This compound can be synthesized through various methods, primarily involving the reaction of arylboronic acids with potassium trifluoroborate. The unique structure, featuring a trifluoroborate group attached to an acetophenone moiety, allows it to participate in diverse chemical reactions, including cross-coupling reactions essential for synthesizing complex organic molecules .

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in the following areas:

- Oxidation Reactions : It has been effectively utilized in oxidation reactions, demonstrating rapid conversion to corresponding phenols using Oxone® as an oxidant. This method shows high yields and efficiency, suggesting potential applications in synthesizing biologically active compounds .

- C–H Arylation : The compound has been employed in palladium-catalyzed C–H arylation reactions. These reactions have shown compatibility with various substrates, including those with electron-withdrawing and electron-donating groups. The ability to modify complex molecules through C–H activation positions this compound as a valuable tool in medicinal chemistry .

Case Studies

-

Oxidation of Organotrifluoroborates :

Fensterbank et al. reported that this compound could be oxidized rapidly to yield phenolic products in excellent yields (up to 99%) using Oxone® under mild conditions. This study highlights the compound's reactivity and potential utility in synthetic methodologies .Entry Substrate Product Isolated Yield (%) 1 This compound Phenol derivative 99 2 Other aryl trifluoroborates Various phenolic products Up to 99 -

Palladium-Catalyzed Reactions :

A study demonstrated the successful use of potassium aryltrifluoroborates in C–H arylation reactions with various substrates, achieving moderate to high yields (52-80%). The findings suggest that this compound can facilitate the formation of complex molecular architectures relevant for drug discovery .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

Potassium 4-acetylphenyltrifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound acts as a boronic acid surrogate, allowing for the coupling of aryl halides with various nucleophiles. The stability and ease of handling of trifluoroborates make them favorable compared to traditional boronic acids.

- Mechanism Overview:

- The reaction typically involves the activation of an aryl halide using palladium catalysts, followed by the nucleophilic attack from the this compound.

- This method is advantageous due to the mild reaction conditions and high functional group tolerance.

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Aryl Halide Example | Yield (%) | Catalyst Used |

|---|---|---|---|

| Suzuki-Miyaura | 4-bromotoluene | 85-95 | Pd(PPh₃)₄ |

| Suzuki-Miyaura | 2-bromobenzonitrile | 80-90 | Pd(OAc)₂ + XPhos |

| Stille Coupling | 4-bromoacetophenone | 75-88 | Pd(PPh₃)₂Cl₂ |

Organic Transformations

This compound has been employed in various organic transformations beyond cross-coupling, including:

- Carbonylative Arylation:

- It serves as a substrate in carbonylative arylation reactions, where it reacts with vinyl ketones to yield biaryl compounds.

- Synthesis of Primary Aryl Amines:

- The compound can react with hydroxylamine-O-sulfonic acid under metal-free conditions to produce primary arylamines, showcasing its utility in amine synthesis.

Table 2: Organic Transformation Applications

| Transformation Type | Reagent/Conditions | Product Example |

|---|---|---|

| Carbonylative Arylation | Vinyl ketones + K₄-acetylphenyltrifluoroborate | Biaryl compounds |

| Synthesis of Aryl Amines | Hydroxylamine-O-sulfonic acid | Primary arylamines |

Medicinal Chemistry

The applications of this compound extend into medicinal chemistry, where it is used to synthesize biologically active compounds. The ability to form diverse structures through cross-coupling reactions allows researchers to explore new drug candidates.

- Case Study: Synthesis of Anticancer Agents

- Research has demonstrated the utility of this compound in synthesizing derivatives of known anticancer agents through targeted modifications via cross-coupling methods.

Analyse Chemischer Reaktionen

Ipso-Nitrosation Reactions

Potassium 4-acetylphenyltrifluoroborate undergoes nitrosation with nitrosonium tetrafluoroborate (NOBF₄), enabling access to nitrogen-containing derivatives. A representative pathway yields:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NOBF₄, DCM, 0°C | Nitroso intermediate | 90% |

| 2 | NaBH₄, MeOH | Azoxy compound | 87% |

| 3 | Oxone®, H₂O/acetone | Aminobenzoate | 72% |

This sequence demonstrates excellent functional group retention at the acetyl moiety .

Chlorodeboronation with TCICA

Trichloroisocyanuric acid (TCICA) facilitates efficient chlorination under mild conditions:

| Entry | TCICA Equiv | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | RT | 1 | 87 |

| 2 | 0.33 | 60 | 0.5 | 92 |

Key observations:

Oxidative Transformation to Phenols

Oxone® mediates rapid oxidation to phenolic derivatives:

| Substrate | Time (min) | Yield (%) | Functional Group Tolerance |

|---|---|---|---|

| 4-Acetylphenyl derivative | 2 | 99 | Ketone, nitro, cyano |

Reaction advantages:

Functional Group Compatibility

Experimental evidence confirms stability toward:

-

Boron-retaining reactions (cross-couplings)

-

Strong oxidants (Oxone®, TCICA)

-

Reducing agents (NaBH₄)

-

Acidic/basic conditions (pH 2–10)

Notable limitations:

The compound's synthetic versatility is further demonstrated by its participation in one-pot multistep sequences, including nitrosation/Diels-Alder cascades and tandem cross-coupling/oxidation protocols . Recent advances in nickel-catalyzed transformations suggest potential for expanding its reactivity profile in C–heteroatom bond formations .

Eigenschaften

IUPAC Name |

potassium;(4-acetylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUXIRSHKHCTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635412 | |

| Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252726-24-2 | |

| Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-acetylphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.